- Direct Synthesis of 3-Acylindoles through Rhodium(III)-Catalyzed Annulation of N-Phenylamidines with α-Cl Ketones, Organic Letters, 2018, 20(23), 7645-7649
Cas no 92623-83-1 (Pravadoline)
Pravadoline structure
Product Name:Pravadoline
كاس عدد:92623-83-1
وسط:C23H26N2O3
ميغاواط:378.464146137238
MDL:MFCD00864378
CID:61576
PubChem ID:56463
Update Time:2024-10-26
Pravadoline الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone
- (4-Methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
- Pravadoline
- PRAVADOLINE (WIN48098)
- WIN 48098
- P3JW662TWA
- DSSTox_RID_81361
- DSSTox_CID_26127
- DSSTox_GSID_46127
- Pravadoline, Pravadoline Maleate
- Pravadolina
- Pravadolinum
- (4-Methoxy-phenyl)-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone
- SMR001550504
- Pravadoline [INN]
- Pravadolinum [INN-Latin]
- Pravadolina [INN-Spanish]
- MLS004774040
- MLS006010335
- (4-Methoxyphenyl)[2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl]methanone (ACI)
- NCGC00160396-04
- BRD-K46209126-001-01-5
- HMS2089L05
- BDBM50008029
- Methanone, (4-methoxyphenyl)(2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)-
- DS-1893
- 92623-83-1
- NCGC00160396-03
- CCG-208742
- NCGC00160396-02
- p-methoxyphenyl 2-methyl-1-(2-morpholinoethyl)indol-3-yl ketone
- Tox21_111785_1
- SCHEMBL488940
- AB01275459-01
- (s-cis) -(4-Methoxy-phenyl)-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone
- Pravadoline (WIN 48,098)
- DTXSID2046127
- Pravadoline, (WIN 48,098)
- Tox21_111785
- UNII-P3JW662TWA
- DTXCID0026127
- CAS-92623-83-1
- NS00009981
- Q7238828
- MEUQWHZOUDZXHH-UHFFFAOYSA-N
- CHEMBL13178
- NCGC00160396-01
- BCP21160
- Pravadoline(WIN 48,098)?
- 3-(4-methoxybenzoyl)-2-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-indole
- SR-05000001465-1
- AKOS000278689
- SR-05000001465
- BRD-K46209126-001-06-4
- (4-Methoxyphenyl)(2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)methanone
- Pravadoline(WIN 48,098)
- Win-48098
-
- MDL: MFCD00864378
- نواة داخلي: 1S/C23H26N2O3/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24/h3-10H,11-16H2,1-2H3
- مفتاح Inchi: MEUQWHZOUDZXHH-UHFFFAOYSA-N
- ابتسامات: O=C(C1=C(C)N(CCN2CCOCC2)C2C1=CC=CC=2)C1C=CC(OC)=CC=1
حساب السمة
- نوعية دقيقة: 378.19400
- النظائر كتلة واحدة: 378.194343
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 28
- تدوير ملزمة العد: 6
- تعقيدات: 514
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 43.7
- تهمة السطحية: 0
- tautomeric العد: none
- إكسلوغ 3: 3.3
الخصائص التجريبية
- اللون / الشكل: No data avaiable
- كثيف: 1.2±0.1 g/cm3
- نقطة انصهار: No data available
- نقطة الغليان: 553.1±50.0 °C at 760 mmHg
- نقطة الوميض: 288.3±30.1 °C
- انكسار: 1.603
- بسا: 43.70000
- لوغب: 3.45940
- ضغط البخار: 0.0±1.5 mmHg at 25°C
Pravadoline أمن المعلومات
- إشارة عشوائية:warning
- وصف الخطر: H303+H313+H333
- تحذير: P264处理后彻底清洗+P280戴防护手套/穿防护服/戴防护眼罩/戴防护面具+P305如果进入眼睛+P351用水小心冲洗几分钟+P338取出隐形眼镜(如果有)并且易于操作,继续冲洗+P337如果眼睛刺激持续+P313获得医疗建议/护理
- تعليمات السلامة: H303+H313+H333
- ظروف التخزين:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Pravadoline بيانات الجمارك
- رمز النظام المنسق:2934999090
- بيانات الجمارك:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Pravadoline الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M843827-250mg |
(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |
92623-83-1 | 95% | 250mg |
932.00 | 2021-05-17 | |
| Matrix Scientific | 090817-250mg |
(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone, 95+% |
92623-83-1 | 95+% | 250mg |
$341.00 | 2023-09-09 | |
| Matrix Scientific | 090817-1g |
(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone, 95+% |
92623-83-1 | 95+% | 1g |
$756.00 | 2023-09-09 | |
| Chemenu | CM130203-1g |
(4-methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |
92623-83-1 | 95% | 1g |
$204 | 2021-08-05 | |
| Chemenu | CM130203-5g |
(4-methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |
92623-83-1 | 95% | 5g |
$561 | 2021-08-05 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73592-5mg |
Pravadoline |
92623-83-1 | 98% | 5mg |
¥831.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73592-10mg |
Pravadoline |
92623-83-1 | 98% | 10mg |
¥1481.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73592-25mg |
Pravadoline |
92623-83-1 | 98% | 25mg |
¥3374.00 | 2022-04-26 | |
| DC Chemicals | DC8887-100 mg |
Pravadoline(WIN 48,098) |
92623-83-1 | >98% | 100mg |
$200.0 | 2022-02-28 | |
| DC Chemicals | DC8887-250 mg |
Pravadoline(WIN 48,098) |
92623-83-1 | >98% | 250mg |
$400.0 | 2022-02-28 |
Pravadoline طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 - 15 min, 0 °C; 30 min, 0 °C
1.2 rt
1.3 Reagents: Water
1.2 rt
1.3 Reagents: Water
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ; rt; 20 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
المراجع
- [3 + 2]-Annulations of N-Hydroxy Allenylamines with Nitrosoarenes: One-Pot Synthesis of Substituted Indole Products, Organic Letters, 2016, 18(3), 412-415
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 5 h, 70 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
1.3 12 h, rt
1.4 Reagents: Water ; rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
1.3 12 h, rt
1.4 Reagents: Water ; rt
المراجع
- Lewis Base-Catalyzed Amino-Acylation of Arylallenes via C-N Bond Cleavage: Reaction Development and Mechanistic Studies, ACS Catalysis, 2020, 10(10), 5419-5429
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 15 min, 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 Solvents: Dimethylformamide ; 4 h, 50 °C; 50 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Dimethylformamide ; 4 h, 50 °C; 50 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
- Synthesis of indoles and quinazolines via additive-controlled selective C-H activation/annulation of N-arylamidines and sulfoxonium ylides, Chemical Communications (Cambridge, 2019, 55(28), 4039-4042
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, rt
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
المراجع
- Cyclooctatetraene: A Bioactive Cubane Paradigm Complement, Chemistry - A European Journal, 2019, 25(11), 2729-2734
طريقة الإنتاج 6
رد فعل الشرط
المراجع
- Water-Soluble Hypervalent Iodine(III) Having an I-N Bond. A Reagent for the Synthesis of Indoles, Organic Letters, 2018, 20(13), 4052-4056
طريقة الإنتاج 7
رد فعل الشرط
المراجع
- C-Attached aminoalkylindoles: potent cannabinoid mimetics, Bioorganic & Medicinal Chemistry Letters, 1996, 6(1), 17-22
طريقة الإنتاج 8
رد فعل الشرط
المراجع
- Preparation of 1-(aminoalkyl)indoles useful as analgesic agents or as intermediates and their production processes, Canada, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate
المراجع
- The first high yield green route to a pharmaceutical in a room temperature ionic liquid, Green Chemistry, 2000, 2(6), 261-262
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Potassium carbonate , Sodium hydride Solvents: Toluene
1.2 -
1.2 -
المراجع
- Transfer of activation from indoles to alcohols: a new method for the synthesis of aminoethylindoles, Tetrahedron Letters, 1995, 36(12), 2029-32
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Methanol ; 5 h, 70 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C
1.3 0 °C; 12 h, 0 °C → rt
1.4 Reagents: Water ; rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C
1.3 0 °C; 12 h, 0 °C → rt
1.4 Reagents: Water ; rt
المراجع
- Synthesis of metal-free 3-acylindole compound, China, , ,
طريقة الإنتاج 12
رد فعل الشرط
المراجع
- Synthesis of the Reverse Transcriptase Inhibitor L-737,126 and the CB2 Cannabinoid Receptor Agonist Pravadoline by a Copper-Catalyzed Intramolecular Cross-Coupling, Synlett, 2013, 24(3), 389-393
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide
المراجع
- Further developments on the regioselective synthesis of 3-aroylindole derivatives from C-nitrosoaromatics and alkynones: a novel synthetic approach to pravadoline, JWH-073, indothiazinone analogues and related compounds, International Journal of Organic Chemistry, 2022, 12(3), 127-142
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; rt → 100 °C; 24 h, 100 °C
المراجع
- Application of organic trivalent iodine reagent iodosylbenzene sulfamate in preparation of N-protected 2-substituted indole compound, indometacin, zidometacin and pravadoline, China, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 24 h, heated
المراجع
- Synthesis of indoles through Rh(III)-catalyzed C-H cross-coupling with allyl carbonates, Tetrahedron Letters, 2014, 55(11), 1859-1862
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
المراجع
- 2-Substituted-3-acylindoles through the palladium-catalyzed carbonylative cyclization of 2-alkynyltrifluoracetanilides with aryl halides and vinyl triflates, Tetrahedron, 1994, 50(2), 437-52
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, rt
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
- Palladium-catalyzed cyclization reaction of N-(2-Haloaryl)alkynylimines: synthesis of 3-acylindoles using water as the sole solvent and oxygen source, Applied Organometallic Chemistry, 2020, 34(4),
طريقة الإنتاج 18
رد فعل الشرط
المراجع
- Tandem Wittig - Reductive annulation decarboxylation approach for the synthesis of indole and 2-substituted indoles, Tetrahedron Letters, 2018, 59(19), 1851-1854
طريقة الإنتاج 19
رد فعل الشرط
المراجع
- Preparation of 3-aroyl-1-(2-morpholinoethyl)-1H-indoles as cannabinoid receptor agonists, United States, , ,
طريقة الإنتاج 20
رد فعل الشرط
المراجع
- Preparation of 3-arylcarbonyl-1-aminoalkyl-1H-indole compounds for treatment of glaucoma, United States, , ,
Pravadoline Raw materials
- 4-(2-methanesulfonyloxyethyl)morpholine
- 4-(2-Chloroethyl)morpholine
- 4-(2-Chloroethyl)morpholine hydrochloride
- 4-(2-Bromoethyl)morpholine
- 2-Methyl-3-(4'-methoxybenzoyl)indole
- N-(2-Hydroxyethyl)morpholine
- 1H-Indole, 3-(4-methoxybenzoyl)-2-methyl-1-(methylsulfonyl)-
- 4-Methoxyphenylmagnesium Bromide (0.5M in THF)
- 2-Methylindole
- 1H-Indole, 2-methyl-1-[2-(4-morpholinyl)ethyl]-
Pravadoline Preparation Products
Pravadoline الوثائق ذات الصلة
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
92623-83-1 (Pravadoline) منتجات ذات صلة
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
الموردين الموصى بهم
Henan Dongyan Pharmaceutical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Wuhan Comings Biotechnology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
上海帛亦医药科技有限公司
عضو ذهبي
مورد الصين
مُحْضِر
Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر
Shenzhen Yaoyuan R&D Center Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة